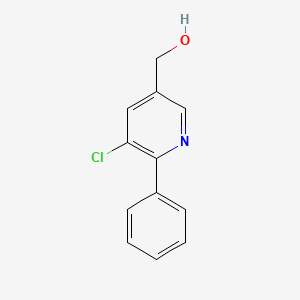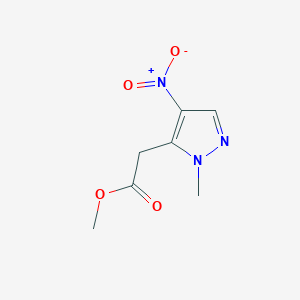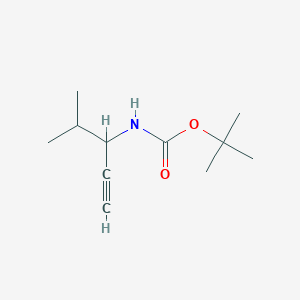
tert-butyl N-(4-methylpent-1-yn-3-yl)carbamate
Overview
Description
tert-butyl N-(4-methylpent-1-yn-3-yl)carbamate is a chemical compound with the molecular formula C11H19NO2 and a molecular weight of 197.28 g/mol . It is also known by its IUPAC name, tert-butyl (1R)-1-isopropyl-2-propynylcarbamate . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl 4-methylpent-1-yn-3-ylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which provides high yields and selectivity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure purity and efficiency .
Chemical Reactions Analysis
tert-butyl N-(4-methylpent-1-yn-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
tert-butyl N-(4-methylpent-1-yn-3-yl)carbamate is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl 4-methylpent-1-yn-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites on enzymes, leading to inhibition of their activity . This interaction can affect various biochemical pathways, making it a valuable tool in research and drug development .
Comparison with Similar Compounds
tert-butyl N-(4-methylpent-1-yn-3-yl)carbamate can be compared with other similar compounds, such as:
Tert-butyl carbamate: A simpler carbamate derivative used in similar applications but with different reactivity and selectivity.
Tert-butyl (4-ethynylphenyl)carbamate: Another alkyne-containing carbamate with distinct chemical properties and applications.
Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A more complex compound used in the synthesis of biologically active natural products.
The uniqueness of tert-butyl 4-methylpent-1-yn-3-ylcarbamate lies in its specific structure, which allows for versatile chemical reactions and applications in various fields .
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
tert-butyl N-(4-methylpent-1-yn-3-yl)carbamate |
InChI |
InChI=1S/C11H19NO2/c1-7-9(8(2)3)12-10(13)14-11(4,5)6/h1,8-9H,2-6H3,(H,12,13) |
InChI Key |
XEDKAILLTLQJMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C#C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
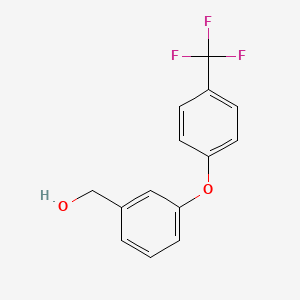
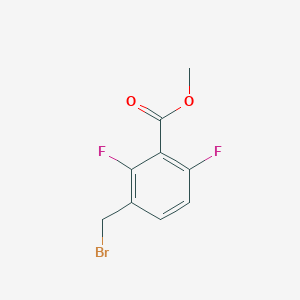
![N-[1-(2,4-Dichlorophenyl)-2-(pyridin-3-yl)ethylidene]hydroxylamine](/img/structure/B8551308.png)
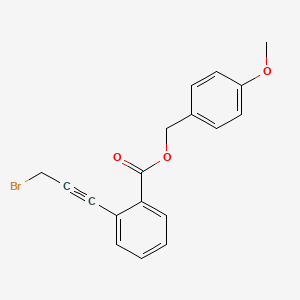
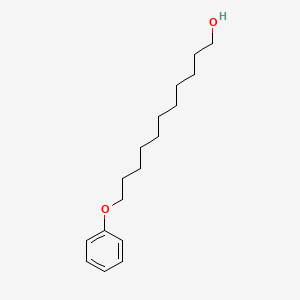
![3-[Methyl-(5-nitro-pyridin-2-yl)-amino]-propionitrile](/img/structure/B8551326.png)
![6-Bromo-2-(naphthalen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B8551333.png)
![9-Cyclopropyl-6-(4-fluorophenyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B8551336.png)
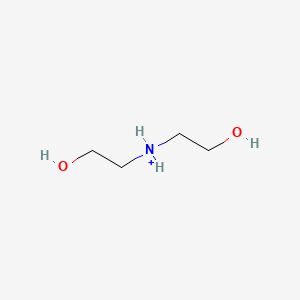
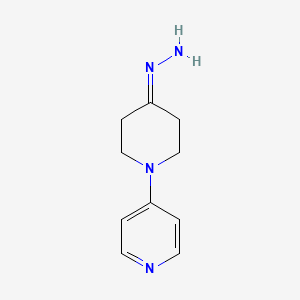
![N-Cyclohexyl-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B8551377.png)
